(S)-6-(1-Aminoethyl)nicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
6-[(1S)-1-aminoethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5(9)7-3-2-6(4-10-7)8(11)12/h2-5H,9H2,1H3,(H,11,12)/t5-/m0/s1 |
InChI Key |
KHHMEPIHVFTLPS-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)C(=O)O)N |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for S 6 1 Aminoethyl Nicotinic Acid and Analogues
Enantioselective Synthesis Strategies
Enantioselective strategies aim to directly produce the (S)-enantiomer as the major product, often employing chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.
Asymmetric Catalysis in C-C and C-N Bond Formation
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering high efficiency and enantioselectivity. For the synthesis of (S)-6-(1-Aminoethyl)nicotinic acid, key bond formations such as the C-C bond between the pyridine (B92270) ring and the ethyl group, or the C-N bond of the amino group, can be targeted.
One relevant approach is the nickel-catalyzed enantioconvergent cross-coupling of racemic alkyl halides with alkylzinc reagents. nih.gov This method has proven effective in the synthesis of a variety of protected unnatural α-amino acids with high enantiomeric excess (ee). nih.gov While not yet reported specifically for this compound, this strategy could be adapted by using a suitable racemic 6-(1-haloethyl)nicotinic acid derivative as the electrophile. The reaction's tolerance to a wide range of functional groups makes it a promising avenue for exploration. nih.gov
Another strategy involves the photoredox-mediated C–O bond activation of aliphatic alcohols. This method allows for the asymmetric synthesis of unnatural α-amino acids using a chiral N-sulfinyl imine as a radical acceptor. rsc.org The process is atom-economical and proceeds under redox-neutral conditions, offering a sustainable approach to complex amino acid synthesis. rsc.org
Table 1: Asymmetric Catalytic Strategies for Chiral Amino Acid Synthesis
| Catalytic System | Key Transformation | Potential Application for this compound | Reference |
| Chiral Nickel Catalyst | Enantioconvergent cross-coupling of racemic alkyl halides with alkylzinc reagents | Coupling of a racemic 6-(1-haloethyl)nicotinic acid derivative with an appropriate nucleophile. | nih.gov |
| Photoredox Catalysis with Chiral N-sulfinyl Imine | Asymmetric radical addition to imines | Radical generation from a 6-functionalized nicotinic acid derivative and subsequent addition to the chiral imine. | rsc.org |
Biocatalytic Approaches Utilizing Imine Reductases and Other Enzymes
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. Enzymes such as imine reductases (IREDs) and transaminases (TAs) are particularly well-suited for the synthesis of chiral amines. mdpi.comresearchgate.netrsc.org
Imine reductases catalyze the asymmetric reduction of imines to amines, using a nicotinamide (B372718) cofactor like NADPH. researchgate.net A potential route to this compound would involve the reduction of a pre-formed imine, 6-(1-iminoethyl)nicotinic acid. The stereochemical outcome is controlled by the choice of a suitable (S)-selective IRED. Engineered IREDs have demonstrated high conversions and enantioselectivities in the synthesis of structurally related compounds, such as (S)-nornicotine from myosmine, achieving over 99.9% conversion and enantiomeric excess. nih.gov This highlights the potential for developing a highly efficient biocatalytic process for the target molecule.
Transaminases offer another powerful biocatalytic route. They catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. rsc.org For the synthesis of this compound, a 6-acetylnicotinic acid precursor could be converted to the desired chiral amine using an (S)-selective transaminase. The reaction equilibrium can be challenging but can be driven to completion by using an excess of the amine donor or by removing the ketone byproduct. mdpi.com
Table 2: Biocatalytic Synthesis of Chiral Amines
| Enzyme Class | Key Transformation | Substrate for this compound Synthesis | Key Advantages | References |
| Imine Reductase (IRED) | Asymmetric reduction of an imine | 6-(1-Iminoethyl)nicotinic acid | High enantioselectivity, mild reaction conditions. | researchgate.netnih.govnih.gov |
| Transaminase (TA) | Asymmetric reductive amination of a ketone | 6-Acetylnicotinic acid | Use of readily available ketone precursors, potential for high ee. | mdpi.comrsc.org |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
A well-established method involves the use of chiral Ni(II) complexes of Schiff bases derived from a chiral ligand and glycine (B1666218). nih.gov The glycine moiety can be alkylated with a suitable electrophile, such as a 6-(halomethyl)nicotinic acid derivative, with the stereochemistry of the newly formed C-C bond being controlled by the chiral ligand on the nickel complex. Subsequent hydrolysis removes the auxiliary and the metal, affording the desired α-amino acid. This method has been used for the large-scale production of various tailor-made amino acids. nih.gov
Resolution of Racemic Mixtures (where applicable to research synthesis)
In some research contexts, the synthesis of a racemic mixture followed by the separation of the enantiomers can be a viable strategy. This is particularly true when efficient resolution methods are available. While not ideal for large-scale production due to the theoretical maximum yield of 50% for the desired enantiomer, it can be a practical laboratory-scale approach.
Kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, is a common technique. For example, enzymatic kinetic resolution using lipases can be employed for the enantioselective acylation of racemic amines. The unreacted amine and the acylated product can then be separated, providing access to both enantiomers. While specific examples for 6-(1-Aminoethyl)nicotinic acid are not prevalent in the literature, this general approach is widely used for the resolution of chiral amines.
Stereoselective Chemical Transformations of Nicotinic Acid Precursors
This approach involves starting with a readily available nicotinic acid derivative and introducing the chiral aminoethyl side chain through a series of stereoselective reactions.
Functionalization of the Pyridine Core at the 6-Position
The selective introduction of substituents at the 6-position of the nicotinic acid core is a key challenge. One potential strategy involves the synthesis of 6-aminonicotinic acid, which can be prepared and subsequently esterified. google.com The amino group could then be transformed into a suitable leaving group for a nucleophilic substitution reaction.
Alternatively, regioselective hydroxylation of nicotinic acid at the C2 position has been demonstrated using bacterial strains. nih.gov While this functionalizes the opposite side of the ring, it showcases the potential for biological systems to achieve high regioselectivity on the pyridine core. Further research into microorganisms or enzymatic systems capable of functionalizing the 6-position could open up new synthetic routes.
Another approach could involve the stereoselective synthesis of nicotinamide β-riboside and its analogues, which has been achieved via glycosylation of presilylated bases. nih.gov While this chemistry is focused on the nitrogen of the pyridine ring, it demonstrates the ability to perform stereoselective transformations on complex nicotinic acid derivatives.
Introduction of the Chiral 1-Aminoethyl Moiety
A key challenge in the synthesis of this compound is the stereoselective introduction of the 1-aminoethyl group onto the pyridine ring. This is often achieved through methods that can control the three-dimensional arrangement of atoms, leading to the desired (S)-enantiomer.
One common approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For instance, a chiral auxiliary can be temporarily attached to a precursor molecule, guiding the addition of the aminoethyl group to a specific face of the molecule. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.
Another strategy is the asymmetric reduction of a ketone precursor. This involves using a chiral reducing agent or a catalyst to convert a 6-acetylnicotinic acid derivative into the corresponding chiral alcohol, which can then be converted to the amine with the desired (S)-configuration.
Enzymatic reactions also offer a powerful tool for establishing the chiral center. rsc.org Biocatalysts, such as transaminases, can perform highly selective amination of a ketone substrate, directly producing the chiral amine with high enantiomeric purity. rsc.org
Derivatization from Chiral Pool Materials (e.g., Camphor-derived)
The "chiral pool" refers to the collection of readily available and inexpensive enantiomerically pure natural products. Camphor (B46023), a bicyclic monoterpene, is a prominent member of this pool and serves as a versatile starting material for the synthesis of various chiral compounds. scielo.brresearchgate.netnih.gov Its rigid bicyclic structure provides a well-defined stereochemical environment that can be exploited to control the stereochemistry of subsequent reactions.
For the synthesis of chiral amines, camphor can be chemically modified through a series of reactions to create a chiral template. scielo.brresearchgate.netnih.gov For example, camphor-derived oximes can be reduced to form chiral amines. scielo.brresearchgate.net The camphor backbone directs the approach of reagents, leading to the formation of one enantiomer in excess. These camphor-derived chiral amines can then be used as building blocks in more complex syntheses. scielo.brresearchgate.netnih.gov
The use of camphor derivatives as chiral ligands in asymmetric catalysis is another important application. rsc.org These ligands can coordinate to a metal center, creating a chiral catalytic complex that can promote the enantioselective synthesis of the desired product. For instance, a camphor-based ligand could be used in a catalytic reaction to introduce the chiral 1-aminoethyl side chain onto a nicotinic acid precursor.
Synthesis of Key Intermediates and Related Chiral Nicotinic Acid Structures
The synthesis of this compound and its analogues relies on the preparation of key intermediates and the construction of the substituted pyridine core.
Preparation of Chiral Aminoethyl Side Chains
The synthesis of the chiral 1-aminoethyl side chain is a critical step. This can be accomplished through various methods, including the resolution of a racemic mixture of 1-aminoethyl precursors or through asymmetric synthesis. Asymmetric synthesis is often preferred as it can be more efficient.
One method for asymmetric synthesis involves the use of chiral starting materials, such as enantiomerically pure amino acids. nih.gov For example, a natural amino acid can be chemically transformed into the desired chiral 1-aminoethyl group.
Alternatively, asymmetric hydrogenation of a suitable prochiral enamine or imine can be employed. This reaction uses a chiral catalyst to add hydrogen across the double bond, creating the chiral amine with high enantiomeric excess.
Coupling Reactions for Pyridine Ring Construction
The construction of the substituted pyridine ring is a fundamental aspect of the synthesis. Various coupling reactions are employed to assemble the pyridine core with the desired substituents.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.gov These reactions can be used to attach the chiral 1-aminoethyl side chain (or a precursor) to a pre-functionalized pyridine ring. nih.gov For instance, a boronic acid derivative of the side chain can be coupled with a halogenated nicotinic acid derivative.
Other transition-metal-catalyzed reactions, as well as metal-free approaches, have also been developed for pyridine synthesis. organic-chemistry.org These methods often involve the condensation of smaller building blocks to form the pyridine ring. The choice of method depends on the desired substitution pattern and the compatibility with other functional groups in the molecule.
Formation of Esters and Amides for Synthetic Diversification
To explore the structure-activity relationships of this compound analogues, it is often necessary to synthesize a variety of derivatives. The formation of esters and amides from the carboxylic acid group of nicotinic acid is a common strategy for synthetic diversification. belnauka.bygoogle.comgoogle.com
Esterification can be achieved by reacting the nicotinic acid with an alcohol in the presence of an acid catalyst or a coupling agent. belnauka.by Similarly, amides can be prepared by reacting the nicotinic acid with an amine using a suitable coupling reagent. usda.govmdpi.com These reactions allow for the introduction of a wide range of different groups, enabling the systematic modification of the molecule's properties.
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Advanced Spectroscopic and Structural Characterization in Research
Chiroptical Techniques for Enantiomeric Purity Assessment
The enantiomeric purity of a sample, often expressed as enantiomeric excess (ee), is a critical parameter in the synthesis and application of chiral compounds. Chiroptical techniques provide a direct and sensitive means for this assessment.
Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated when it passes through a solution of a chiral substance. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the solvent, the temperature, and the wavelength of the light used. wikipedia.orgmasterorganicchemistry.com The specific rotation, [α], is an intensive property of a chiral compound and is a standardized measure of its optical activity. wikipedia.org
For (S)-6-(1-Aminoethyl)nicotinic acid, the specific rotation would be a key parameter for its identification and quality control. The measurement is performed using a polarimeter. wikipedia.org A solution of the compound with a known concentration is placed in a sample tube of a defined path length, and the angle of rotation of plane-polarized light (typically from a sodium D-line at 589 nm) is measured. wikipedia.org The specific rotation is then calculated using the formula:
[α]λT = α / (l × c)
where:
[α]λT is the specific rotation at temperature T and wavelength λ.
α is the observed rotation in degrees.
l is the path length in decimeters (dm).
c is the concentration in grams per milliliter (g/mL). youtube.com
A positive (+) or dextrorotatory rotation indicates that the plane of polarized light is rotated clockwise, while a negative (-) or levorotatory rotation signifies a counter-clockwise rotation. wikipedia.org The enantiomer, (R)-6-(1-Aminoethyl)nicotinic acid, would exhibit an equal magnitude of specific rotation but in the opposite direction. Therefore, a measured specific rotation that matches the literature value for the pure (S)-enantiomer would confirm its high enantiomeric purity. Conversely, a lower value would indicate the presence of the (R)-enantiomer.
Table 1: Hypothetical Optical Rotation Data for this compound
| Parameter | Value |
| Observed Rotation (α) | +0.52° |
| Concentration (c) | 0.01 g/mL in Methanol |
| Path Length (l) | 1.0 dm |
| Temperature (T) | 20 °C |
| Wavelength (λ) | 589 nm (Sodium D-line) |
| Calculated Specific Rotation ([α]) | +52° |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available.
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not exhibit a CD spectrum. For a chiral molecule like this compound, its CD spectrum is a unique fingerprint, providing information about its absolute configuration and conformational features.
In the context of enantiomeric purity, CD spectroscopy is highly valuable. The CD spectrum of the (S)-enantiomer will be a mirror image of the spectrum of the (R)-enantiomer. This means that a positive Cotton effect (a peak in the CD spectrum) for the (S)-enantiomer will appear as a negative Cotton effect for the (R)-enantiomer at the same wavelength.
The intensity of the CD signal is directly proportional to the concentration of the chiral species. Therefore, by measuring the CD spectrum of a sample and comparing it to the spectrum of a pure enantiomer standard, the enantiomeric excess can be accurately determined. chromatographytoday.com For instance, a racemic mixture, having equal amounts of both enantiomers, will show no CD signal as the signals from the two enantiomers cancel each other out. chromatographytoday.com
A typical CD spectrum for this compound would likely show characteristic bands in the UV region, corresponding to the electronic transitions of the nicotinic acid chromophore and the chiral center.
Table 2: Hypothetical Circular Dichroism Data for this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 280 | +500 |
| 265 | 0 |
| 250 | -1200 |
| 235 | 0 |
| 220 | +800 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental CD spectra for this compound are not publicly available. The values are representative of potential Cotton effects for a chiral aromatic amine.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the geometric and electronic properties of a molecule from first principles.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries and predict various molecular properties. For nicotinic acid and its derivatives, full geometry optimization is commonly performed using hybrid functionals like B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional). nih.gov This is often paired with basis sets such as 6-311++G(d,p) to achieve a high level of accuracy for the calculated properties. sci-hub.se
The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. The results of these calculations provide precise data on bond lengths, bond angles, and dihedral angles. This theoretical structure can then be compared with experimental data if available. nih.gov For (S)-6-(1-Aminoethyl)nicotinic acid, DFT calculations would elucidate the spatial arrangement of the aminoethyl side chain relative to the pyridine (B92270) ring and the carboxylic acid group, which is crucial for its interaction with biological targets.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C=O | ~1.21 |
| C-O(H) | ~1.35 |
| Ring C-C | ~1.39 |
| Ring C-N | ~1.34 |
| C-C (ethyl) | ~1.53 |
| C-N (amino) | ~1.47 |
| Bond Angles (°) | |
| O=C-O | ~124 |
| C-C-N (ring) | ~118-124 |
| C-N-C (ring) | ~118 |
| C-C-N (side chain) | ~111 |
Table 1: Representative theoretical geometric parameters for this compound based on DFT calculations of related nicotinic acid structures.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov
A small HOMO-LUMO gap indicates that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large gap signifies high stability. From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, which quantify aspects of a molecule's reactivity. nih.govresearchgate.net These descriptors help in understanding the molecule's behavior in chemical reactions and its potential for electron transfer.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. nih.gov |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. nih.gov |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | The ability of an atom to attract shared electrons. nih.govresearchgate.net |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to change in electron distribution. nih.govresearchgate.net |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. nih.govresearchgate.net |
| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the energy lowering of a system when it accepts electrons. nih.gov |
| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. nih.gov |
Table 2: Global reactivity descriptors derived from HOMO and LUMO energies.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. nih.gov It illustrates the electrostatic potential on the surface of the molecule, which is a guide to its reactivity towards charged reactants. nih.gov MEP maps are color-coded to indicate different potential values.
Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red. researchgate.netnih.gov These areas are rich in electrons, such as those around electronegative atoms like oxygen and nitrogen. researchgate.net Regions of positive electrostatic potential, which are susceptible to nucleophilic attack, are colored blue and are typically found around hydrogen atoms. nih.gov Green and yellow areas represent intermediate or near-zero potential. nih.gov For this compound, an MEP map would likely show negative potential (red) around the carboxylic acid oxygens and the pyridine ring's nitrogen atom, with positive potential (blue) concentrated on the acidic hydrogen of the carboxyl group and the hydrogens of the amino group. This analysis is invaluable for predicting sites of intermolecular interactions like hydrogen bonding.
| Color | Electrostatic Potential | Type of Interaction Site |
| Red | Most Negative | Prone to electrophilic attack researchgate.net |
| Orange/Yellow | Intermediate Negative | Weakly electrophilic site |
| Green | Zero Potential | Neutral region nih.gov |
| Blue | Most Positive | Prone to nucleophilic attack nih.gov |
Table 3: General color-coding scheme for Molecular Electrostatic Potential (MEP) maps.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to simulate the behavior and interactions of molecules. Docking studies, in particular, are essential for predicting how a small molecule (ligand) might bind to a macromolecular target, such as a protein or enzyme.
Molecular docking is an in silico method that predicts the preferred orientation and conformation of a ligand when it binds to a target protein's active site. mdpi.com Using software like AutoDock Vina, researchers can simulate the binding process to estimate the binding affinity, typically expressed as a binding energy score in kcal/mol. nih.govmdpi.com A more negative score indicates a stronger and more stable interaction.
The simulation also provides a detailed view of the ligand-protein complex, revealing specific intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces with key amino acid residues in the binding pocket. nih.gov This information is critical for understanding the structural basis of a compound's biological activity and for structure-based drug design. For this compound, docking studies could be performed against relevant biological targets to predict its efficacy and mechanism of action.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Example Enzyme A | -8.5 | Ser120, His254 | Hydrogen Bond |
| Trp88, Phe340 | Hydrophobic (π-π) | ||
| Asp152 | Electrostatic (Salt Bridge) | ||
| Example Receptor B | -7.9 | Gln78, Asn145 | Hydrogen Bond |
| Leu45, Val101 | Hydrophobic (Alkyl) |
Table 4: Example of a data table summarizing hypothetical results from a molecular docking simulation of this compound with target proteins.
Computational methods are increasingly used to provide mechanistic insights into the biological activities of compounds, including vasorelaxant and antioxidative effects. nih.govnih.gov
For vasorelaxation, the effects of nicotinic acid derivatives are often linked to the release of signaling molecules like nitric oxide (NO) and prostaglandins (B1171923) from endothelial cells. nih.gov Computational studies can explore these mechanisms through several approaches. Molecular docking can be used to simulate the binding of this compound to enzymes involved in these pathways, such as endothelial Nitric Oxide Synthase (eNOS) or Cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. nih.gov Furthermore, studies on related thionicotinic acids have shown that quantum chemical parameters, specifically the HOMO-LUMO energy gap, can be correlated with vasorelaxant activity, suggesting that electron-donating or -accepting capabilities are important for the biological effect. researchgate.net
For antioxidative activity, computational chemistry can elucidate potential mechanisms such as free radical scavenging. nih.gov DFT calculations can be used to model the reactions between this compound and stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl). nih.govpensoft.net By calculating the thermodynamics of different reaction pathways, such as hydrogen atom transfer (HAT) or single electron transfer (SET), researchers can determine the most likely mechanism of antioxidant action. Another in silico approach involves molecular docking of the compound into the active sites of key proteins in the cellular antioxidant response system, such as Kelch-like ECH-associated protein 1 (Keap1), to investigate if the compound can modulate endogenous antioxidant pathways. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal computational tools in medicinal chemistry for understanding how a chemical's structure relates to its biological activity. These investigations are crucial for the rational design of new, more potent, and selective therapeutic agents. For derivatives of nicotinic acid, including compounds structurally related to this compound, these studies have provided significant insights into the structural requirements for their biological actions.
The development of predictive QSAR models for nicotinic acid analogs aims to establish a mathematical correlation between the chemical structures of a series of compounds and their determined biological activities. mdpi.com These models are then used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. nih.gov
Various computational techniques and software are employed to build these models. For instance, online tools and specialized software are used to predict physicochemical properties, pharmacokinetics, and bioactivity scores for targets like G-protein coupled receptors (GPCRs), kinase inhibitors, and enzymes. nih.govnih.gov The process typically involves calculating a wide range of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. mdpi.com
Statistical methods like Multiple Linear Regression (MLR) and more complex machine learning algorithms such as Support Vector Machines (SVM) are then used to create the QSAR equation. nih.gov The robustness and predictive power of these models are rigorously assessed using internal and external validation techniques, with statistical parameters like the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the root mean square error (RMSE) being key indicators of model quality. nih.govnih.gov For example, a 3D-QSAR model developed for a series of nicotinic acetylcholine (B1216132) receptor modulators yielded a q² of 0.541 and an r² of 0.854, indicating a reliable predictive model. nih.gov
These predictive models have been applied to various biological activities of nicotinic acid derivatives, including anti-inflammatory effects, kinase inhibition, and potential as modulators of nicotinic acetylcholine receptors. nih.govnih.govnih.gov By analyzing the contribution of different molecular descriptors, these models help in identifying the key structural features that govern the desired biological activity. researchgate.net
| Study Focus | Modeling Technique | Key Statistical Parameters | Predicted Biological Activity | Software/Tools Used | Reference |
|---|---|---|---|---|---|
| Nicotinic Acetylcholine Receptor Modulators | 3D-QSAR (CoMFA) | q² = 0.541, r² = 0.854 | Anti-inflammatory activity | SYBYL X, Auto-Dock | nih.gov |
| Bruton's Tyrosine Kinase (Btk) Inhibitors | 4D-QSAR | q²adjusted = 0.638, r² = 0.743 | Btk inhibition | Genetic Function Approximation (GFA), Partial Least Squares (PLS) | researchgate.net |
| Nicotine (B1678760) Analogs | 2D-QSAR | r = 0.970 (for π and Δ MOL VOL) | nAChR binding affinity | N/A | researchgate.net |
| Indole-Nicotinic Acid Hybrids | In silico prediction | N/A | Kinase inhibition, GPCR ligand activity | ADMETlab 2.0, Molinspiration | nih.govnih.gov |
| PARP-1 Inhibitors | QSAR (MLR, SVM) | r² = 0.944 (MLR), r² = 0.947 (SVM) | Anticancer activity | N/A | nih.gov |
Beyond predicting activity, SAR and QSAR studies are instrumental in elucidating the specific structural features of a molecule that are critical for its interaction with a biological target. nih.gov By analyzing the QSAR models and the results of molecular docking simulations, researchers can identify the key steric, electronic, and hydrophobic properties that govern binding affinity and selectivity. mdpi.com
For nicotinic acid derivatives, studies have shown that modifications at various positions on the pyridine ring can significantly influence biological activity. A study on 6-substituted nicotine analogs revealed that neither the electronic nature (σ) nor the lipophilicity (π) of the substituent alone could account for the variation in binding affinity to nicotinic acetylcholine receptors (nAChRs). researchgate.net However, a combination of the substituent's volume (Δ MOL VOL) and its lipophilicity (π) showed a strong correlation (r = 0.970), indicating that both the size and hydrophobicity of the group at the 6-position are critical determinants for receptor binding. researchgate.net
Molecular docking studies provide a visual and energetic understanding of these interactions at an atomic level. nih.gov For instance, investigations into the binding of niacin (nicotinic acid) to its receptor, GPR109A, have identified key amino acid residues that form crucial interactions. nih.gov Hydrogen bonds and salt bridges with residues such as Arginine 111 (R111) in transmembrane helix 3 (TMH3) and Arginine 251 (R251) in TMH6 were found to be essential for stable binding. nih.gov The analysis of 3D-QSAR contour maps further clarifies these requirements, showing regions where bulky groups are favored (steric favorability) or where positive or negative electrostatic potential enhances activity. nih.gov In one CoMFA study, electrostatic contributions accounted for 66.14% of the anti-inflammatory activity, highlighting the importance of charge distribution in the molecule for its interaction with the target. nih.gov
These insights are fundamental for the structure-based design of new analogs. By understanding which parts of the molecule, such as the carboxyl group of the nicotinic acid or the aminoethyl side chain, are involved in key interactions, chemists can make targeted modifications to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
| Compound Series/Target | Key Structural Feature | Influence on Interaction/Activity | Method of Elucidation | Reference |
|---|---|---|---|---|
| 6-Substituted Nicotine Analogs | Substituent at the 6-position | A combination of substituent volume (size) and lipophilicity (π) is crucial for nAChR binding affinity. | QSAR | researchgate.net |
| Niacin at GPR109A Receptor | Carboxyl group | Forms essential hydrogen bonds and salt bridges with R111 (TMH3) and R251 (TMH6). | Molecular Docking, MD Simulations | nih.gov |
| 2-((pyridin-3-yloxy)methyl)piperazines | Overall molecular structure | Electrostatic fields (66.14%) and steric fields (13.84%) contribute significantly to anti-inflammatory activity. | 3D-QSAR (CoMFA) | nih.gov |
| 6-hydroxynicotinic acid at NicC enzyme | Carboxylate group at position 3 | Arg184 is positioned to play a key role in binding the carboxylate group of the substrate. | X-ray Crystallography | nih.gov |
Biological Activities and Mechanistic Investigations Non Clinical Focus
Role in Cellular Metabolism (In Vitro Studies)
The metabolic impact of 6-aminonicotinic acid and its derivatives has been primarily investigated through their influence on essential biosynthetic and energy-producing pathways. These compounds act as antimetabolites, interfering with normal cellular processes by mimicking natural substrates.
In bacterial systems, such as Escherichia coli, 6-aminonicotinic acid can enter the pyridine (B92270) nucleotide cycle, a key pathway for NAD biosynthesis. nih.govnih.govasm.org Studies using isotopically labeled 6-aminonicotinic acid in an E. coli double mutant (nadB pncA) demonstrated that the compound is taken up by the cells and subsequently metabolized. nih.gov Instead of forming functional NAD and NADP, the cell's enzymatic machinery processes 6-aminonicotinic acid into fraudulent or analogue forms of these critical coenzymes.
The process involves the intracellular accumulation of several radioactive compounds that have been identified as 6-amino analogues of the standard pyridine nucleotide cycle intermediates. nih.gov Ultimately, this leads to the formation of 6-aminonicotinamide (B1662401) adenine (B156593) dinucleotide (6-ANAD) and 6-aminonicotinamide adenine dinucleotide phosphate (B84403) (6-ANADP) . nih.govnih.gov These analogue coenzymes are structurally similar to NAD and NADP but are functionally impaired as they cannot act as electron acceptors in redox reactions, thus disrupting cellular metabolism. nih.govnih.gov
The formation of analogue coenzymes from 6-aminonicotinic acid derivatives, particularly 6-aminonicotinamide (6-AN), leads to significant disruption of energy metabolism. 6-AN has been shown to be a potent modulator of both the pentose (B10789219) phosphate pathway (PPP) and glycolysis in various cancer cell models. nih.govresearchgate.net
In vitro studies on RIF-1 tumor cells revealed that 6-AN as a single agent caused a remarkable 89% inhibition of glycolytic flux. scispace.com This inhibition is thought to be mediated by the accumulation of 6-phosphogluconate, an intermediate of the PPP, which is known to inhibit phosphoglucose (B3042753) isomerase, a key glycolytic enzyme. nih.gov Further studies in non-small lung cancer cell lines (A549 and H460) confirmed that treatment with 6-AN suppressed both glucose consumption and lactate (B86563) production in a dose-dependent manner. nih.govresearchgate.netresearchgate.net This disruption of glucose metabolism contributes to a decrease in cellular ATP levels, compromising the energy supply of the cells. researchgate.netresearchgate.net
| Cell Line | Parameter Measured | Observation | Concentration | Source |
|---|---|---|---|---|
| A549 | Glucose Consumption | Decreased | 10 µM & 200 µM | researchgate.net |
| H460 | Glucose Consumption | Decreased | 10 µM & 200 µM | researchgate.net |
| A549 | Lactate Production | Decreased | 10 µM & 200 µM | researchgate.net |
| H460 | Lactate Production | Decreased | 10 µM & 200 µM | researchgate.net |
| A549 | Cellular ATP Levels | Decreased | 10 µM & 200 µM | researchgate.net |
| H460 | Cellular ATP Levels | Decreased | 10 µM & 200 µM | researchgate.net |
| RIF-1 | Glycolytic Flux | 89% Inhibition | Not Specified | scispace.com |
Interaction with Molecular Targets (In Vitro and In Silico)
The biological effects of 6-aminonicotinic acid analogues are rooted in their interactions with specific molecular targets, primarily enzymes and receptors that normally bind nicotinic acid or its derivatives.
The G-protein coupled receptor GPR109A is the known receptor for nicotinic acid (niacin). nih.govaacrjournals.org In silico molecular dynamics simulations have been performed to understand the structural basis for the selective binding of niacin to GPR109A but not its close homolog GPR109B. nih.govnih.gov These studies revealed key amino acid residues within GPR109A, such as R111 in the third transmembrane helix (TMH3), that are crucial for forming stable interactions with the carboxyl group of niacin. nih.govnih.gov The simulations for GPR109B, which does not bind niacin, showed that sterical obstacles prevent the ligand from optimally entering the binding crevice. nih.govnih.gov While these studies provide a framework for understanding how nicotinic acid analogues might interact with GPR109A, direct experimental studies on the binding of (S)-6-(1-Aminoethyl)nicotinic acid or 6-aminonicotinic acid to non-human GPR109A or GPR109B are not extensively documented in the available literature. However, studies in mouse models have shown that GPR109A is expressed in normal mammary tissue and its activation by agonists like niacin can suppress tumorigenesis. aacrjournals.orgepa.gov
A primary mechanism of action for 6-aminonicotinic acid is the inhibition of essential dehydrogenases following its conversion to the fraudulent coenzymes 6-ANAD and 6-ANADP. nih.govnih.gov These analogue coenzymes competitively inhibit enzymes that are dependent on NAD+ or NADP+. nih.gov
A key target of this inhibition is 6-phosphogluconate dehydrogenase (6PGD) , the third enzyme in the oxidative pentose phosphate pathway. nih.gov The metabolite 6-amino-NADP+ is a potent competitive inhibitor of 6PGD. nih.goviiarjournals.org In vitro studies using 6PGD from rat tissues demonstrated an inhibition constant (Ki) value of 0.1–0.2 μM for 6-amino-NADP+. nih.gov This inhibition is highly selective; the same metabolite was found to be a much weaker inhibitor (over 200-fold weaker) of other NADP+-dependent enzymes like glucose-6-phosphate dehydrogenase (G6PD) and glutathione (B108866) reductase. nih.gov In E. coli, the addition of 6-aminonicotinic acid has been shown to induce genes involved in NAD biosynthesis while inhibiting NADH-utilizing enzymes like alcohol dehydrogenase. asm.org
| Inhibitor | Target Enzyme | Organism/Tissue Source | Type of Inhibition | Inhibition Constant (Ki) | Source |
|---|---|---|---|---|---|
| 6-Amino-NADP+ | 6-Phosphogluconate Dehydrogenase (6PGD) | Rat Tissues | Competitive | 0.1 - 0.2 µM | nih.gov |
| 6-Amino-NADP+ | Glucose-6-Phosphate Dehydrogenase (G6PD) | Not Specified | >200-fold weaker than for 6PGD | Not Specified | nih.gov |
| 6-Aminonicotinamide (metabolite) | Glucose-6-Phosphate Dehydrogenase (G6PD) | Not Specified | Competitive | 0.46 µM | selleckchem.com |
| 6-Aminonicotinic Acid (metabolites) | Pyridine Nucleotide-Linked Dehydrogenases | Escherichia coli | Inhibitor | Not Specified | nih.govnih.gov |
The metabolism of 6-aminonicotinic acid itself is evidence of its interaction with the enzymatic machinery of the cell. In E. coli, its entry into the pyridine nucleotide cycle implies interaction with enzymes such as nicotinic acid phosphoribosyltransferase. nih.govnih.gov The resulting fraudulent coenzymes, 6-ANAD and 6-ANADP, have a broader impact by inhibiting a range of NAD(P)+-dependent enzymes. nih.gov For instance, the inhibition of 6PGD leads to the accumulation of its substrate, 6-phosphogluconate, which can then allosterically inhibit other enzymes, such as phosphoglucose isomerase, thereby linking the disruption of the pentose phosphate pathway to the inhibition of glycolysis. nih.gov The selective but potent inhibition of key metabolic enzymes like 6PGD underscores the targeted nature of the antimetabolite activity derived from 6-aminonicotinic acid. nih.gov
Mechanistic Studies of Modulatory Effects (In Vitro)
No specific in vitro mechanistic studies were found for this compound in the context of its potential modulatory effects.
Anti-inflammatory Pathways (at a molecular signaling level)
No studies were identified that investigated the effects of this compound on molecular signaling pathways involved in inflammation. There is no available data on its potential interactions with key inflammatory mediators or signaling cascades such as NF-κB or MAPK pathways.
Antioxidant Mechanisms (e.g., via free radical scavenging assays)
No research could be located that has assessed the antioxidant potential of this compound through common in vitro assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Analgesic Effects (mechanistic studies in cellular or ex vivo models)
There is no available scientific literature detailing the mechanistic basis of any potential analgesic effects of this compound in cellular or ex vivo models.
Investigations into Bacteriostatic Effects (e.g., in microbial cultures)
No studies were found that have evaluated the bacteriostatic or bactericidal properties of this compound against various microbial strains in culture. Therefore, data regarding its minimum inhibitory concentration (MIC) or its effects on microbial growth are not available.
Applications As a Synthetic Building Block and Research Probe
Chiral Auxiliaries and Ligands in Asymmetric Synthesis
The presence of a stereogenic center in (S)-6-(1-Aminoethyl)nicotinic acid makes it a valuable component in the field of asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. It can be employed as a chiral auxiliary or as a precursor to chiral ligands for catalysis.
The development of catalysts for enantioselective reactions is a cornerstone of modern organic chemistry, enabling the efficient production of enantiomerically pure compounds. The structural motifs within this compound, specifically the chiral amino alcohol that can be derived from it, are highly sought after for creating such catalysts. researchgate.net Chiral amino alcohols are effective ligands that can coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.
For instance, chiral ligands derived from similar structures, like nicotine (B1678760), have been successfully used in the metal-catalyzed asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net In these reactions, the ligand-metal complex acts as a chiral catalyst, leading to the formation of secondary alcohols with a high degree of enantioselectivity. researchgate.net The pyridine (B92270) nitrogen and the amino group of a molecule like this compound can act as bidentate ligands, binding to a metal and forcing substrates to approach from a specific direction, thus controlling the stereochemistry of the product.
The principles of iminium ion catalysis, where chiral secondary amines catalyze reactions, also highlight the potential of derivatives of this compound. researchgate.net By modifying the amino and carboxylic acid groups, novel organocatalysts could be developed for a range of transformations, including Diels-Alder reactions and Mukaiyama-Michael additions. researchgate.net
Table 1: Examples of Asymmetric Reactions Using Chiral Amino Alcohol Ligands
| Reaction Type | Catalyst System | Product Type | Enantioselectivity |
| Diethylzinc addition to aldehydes | Chiral amino alcohol / Zn(II) | Chiral secondary alcohols | Up to 95% ee researchgate.net |
| Mannich reaction | L-proline (chiral amine) | Chiral quinoxaline (B1680401) junctions | Up to 99% ee mdpi.com |
| Iminium ion cyclization | Chiral N-triflyl phosphoramide | Chiral 1-aminoindenes | High enantioselectivity rsc.org |
| Nucleophilic 1,2-addition | SAMP hydrazones (chiral auxiliary) | Chiral piperidin-2-ones | Nearly enantiopure researchgate.net |
This table illustrates the potential applications of chiral catalysts structurally related to this compound.
Macrocyclic compounds, such as crown ethers, are known for their ability to selectively bind ions and small molecules in a host-guest relationship. mdpi.com The incorporation of a chiral unit like this compound into a macrocyclic framework can create a chiral receptor capable of enantioselective recognition. The amino and carboxylic acid functional groups provide convenient handles for cyclization reactions.
For example, aza-crown ethers are synthesized by incorporating nitrogen atoms into the polyether ring. nih.gov The amino group of this compound could be used as the nitrogen source in the synthesis of a chiral aza-crown ether. The resulting macrocycle would have a defined three-dimensional structure, making it a candidate for applications in chiral separation, enantioselective sensing, or as a phase-transfer catalyst in asymmetric reactions. mdpi.com The synthesis of such compounds often involves the reaction of a diamine or amino alcohol derivative with oligo(ethylene glycol) dichlorides or ditosylates. researchgate.net The introduction of chirality into these macrocycles imparts the ability to create selective interactions, a feature that is highly attractive for developing novel sensors and separation materials. mdpi.com
Scaffold for the Development of Chemical Probes
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. eubopen.org The scaffold of this compound, combining a pyridine ring with a chiral side chain, is an excellent starting point for designing such probes.
Rational drug design often focuses on creating molecules that can inhibit the function of enzymes involved in disease pathways. mdpi.com The nicotinamide-like structure within this compound makes it a relevant scaffold for targeting enzymes that process nicotinamide (B372718) or related molecules.
One such target is Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, which is crucial for cancer cell metabolism. nih.gov Inhibitors of NAMPT, such as FK866, often feature a pyridine-based core. The structure of this compound could be elaborated to create potent and selective NAMPT inhibitors. By modifying the aminoethyl and carboxylate groups, chemists can optimize interactions within the enzyme's active site tunnel, potentially avoiding interactions with residues like His191 that are associated with drug resistance. nih.gov Similarly, scaffolds based on nicotinic acid have been used to develop dual inhibitors of HIV-1 reverse transcriptase. nih.gov
Table 2: Potential Enzyme Targets for Inhibitors Based on the Nicotinic Acid Scaffold
| Enzyme Target | Biological Pathway | Rationale for Inhibition | Reference Scaffold |
| Nicotinamide Phosphoribosyltransferase (NAMPT) | NAD+ Biosynthesis | Anticancer therapy by depleting cellular energy | FK866, GNE-617 nih.gov |
| HIV-1 Reverse Transcriptase (RT) | Viral Replication | Antiviral therapy by blocking DNA synthesis | 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives nih.gov |
| Lophotoxin-sensitive nicotinic acetylcholine (B1216132) receptors | Neuronal Signaling | Tool for studying receptor function | Lophotoxin (natural product with furan (B31954) ring) mdpi.com |
To visualize and track biological molecules and processes, researchers often attach fluorescent dyes or spin labels to a probe molecule. The functional groups of this compound—the amino group and the carboxylic acid—are ideal for chemical modification.
A fluorescent tag, such as a fluorescein (B123965) or rhodamine derivative, could be readily coupled to the primary amine of the aminoethyl group via amide bond formation. Alternatively, the carboxylic acid could be activated and linked to an amine-containing fluorophore. The resulting fluorescent probe would retain the core structure responsible for targeting a specific protein, allowing researchers to use techniques like fluorescence microscopy or flow cytometry to study the protein's localization and dynamics within living cells. The pyridine ring itself can participate in interesting photophysical processes, and its properties could be modulated by the attachment of other groups. researchgate.net
Precursors for Advanced Organic Materials Research
The development of new organic materials with tailored properties is a major focus of modern chemistry. This compound can serve as a valuable monomer or precursor for creating advanced materials. The combination of a rigid, electron-deficient pyridine ring, a chiral center, and reactive functional groups offers multiple avenues for polymerization and material design.
For example, the molecule could be incorporated into polyamides or polyesters through reactions involving its amino and carboxylic acid groups. The chirality of the monomer unit would be transferred to the polymer chain, potentially inducing the formation of helical structures. Such chiral polymers could have applications in chiral chromatography, as materials with unique optical properties (e.g., circular dichroism), or in stereoselective catalysis.
Furthermore, the pyridine nitrogen provides a site for metal coordination or for quaternization, which can be used to tune the electronic and physical properties of the resulting material. This could lead to the development of novel conductive polymers, liquid crystals, or porous materials for gas storage and separation, where the specific stereochemistry and functionality of the original building block dictate the final properties of the material.
Coordination Chemistry and Metal-Organic Frameworks (MOFs) with Nicotinic Acid Ligands
Nicotinic acid and its derivatives are widely employed as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The pyridine nitrogen and the carboxylate group are excellent coordinating sites for a variety of metal ions, leading to the formation of diverse and stable structural motifs.
The coordination behavior of nicotinic acid derivatives is influenced by the nature and position of substituents on the pyridine ring. For instance, studies on 6-substituted nicotinic acids, such as 6-chloronicotinic acid and 6-methyl-nicotinic acid, have demonstrated their ability to form one-dimensional coordination polymers and other complex structures. nih.govnih.gov In the case of 6-chloronicotinate, it acts as a counter-ion to a one-dimensional cationic nickel(II) coordination polymer, participating in an extensive hydrogen-bonded network. nih.gov The crystal structure of 6-methyl-nicotinic acid reveals intermolecular O-H···N hydrogen bonding and π-π stacking interactions, which are crucial in the formation of supramolecular architectures. nih.gov
The introduction of the (S)-1-aminoethyl group at the 6-position of nicotinic acid would offer several advantages in the design of MOFs:
Chirality: The inherent chirality of the ligand can be transferred to the resulting MOF, which is highly desirable for applications in enantioselective separations, asymmetric catalysis, and chiral sensing.
Increased Dimensionality and Complexity: The additional coordination site of the amino group can lead to the formation of more complex and higher-dimensional frameworks compared to simpler nicotinic acid derivatives.
Functional Pores: The amino groups can be post-synthetically modified to introduce further functionality within the pores of the MOF, tailoring the material for specific applications such as targeted drug delivery or catalysis.
While specific examples of MOFs constructed from this compound are not yet prevalent in published literature, the principles established with analogous structures strongly suggest its promise in creating novel, functional materials.
Table 1: Examples of Coordination Complexes with Nicotinic Acid Derivatives
| Compound/Ligand | Metal Ion | Structural Features | Reference |
| 6-chloronicotinate | Nickel(II) | One-dimensional cationic coordination polymer with extensive hydrogen bonding. | nih.gov |
| 6-methyl-nicotinic acid | - | Crystal structure exhibits π-π stacking and intermolecular hydrogen bonding. | nih.gov |
| Nicotinic acid | Cobalt(II) | Forms a diamond-like topology with one-dimensional channels. | researchgate.net |
| Isonicotinic acid | Cobalt(II) | Used in the synthesis of three-dimensional cobalt metal-organic frameworks. | nih.gov |
Development of New Functional Polymers and Supramolecular Assemblies
The unique structural characteristics of this compound also make it an attractive monomer for the development of new functional polymers and supramolecular assemblies. The combination of the rigid pyridine core with the flexible and chiral aminoethyl side chain can lead to materials with tailored properties.
The formation of supramolecular structures is often guided by non-covalent interactions such as hydrogen bonding and π-π stacking. Nicotinic acid and its derivatives are known to form such assemblies. nih.govrsc.org For example, a nicotinic acid-conjugated selenopeptide has been shown to self-assemble into mesotubes, where the nicotinic acid moiety plays a crucial role in directing the tubular morphology. nih.gov This highlights the potential of the nicotinic acid scaffold in programming the self-assembly of complex nanostructures.
In the context of polymer chemistry, this compound can be incorporated into polymer backbones or used as a pendant group. The carboxylic acid and amino groups are amenable to a variety of polymerization reactions, including polycondensation to form polyamides or polyesters. The resulting polymers would possess unique properties conferred by the nicotinic acid moiety, such as:
Metal-Binding Capabilities: The pyridine nitrogen and carboxylate can act as binding sites for metal ions, leading to the formation of metallopolymers with interesting electronic, magnetic, or catalytic properties.
pH-Responsiveness: The acidic and basic functional groups can impart pH-responsive behavior to the polymer, allowing for the development of "smart" materials that change their properties in response to environmental stimuli.
Chiral Recognition: The chiral centers along the polymer chain can create a chiral environment, enabling applications in chiral chromatography or as chiral sensors.
While the direct polymerization of this compound is a subject for future research, the foundational work on related systems provides a clear roadmap for its potential in creating a new generation of functional polymers and supramolecular materials.
Future Research Directions for Chiral Nicotinic Acid Scaffolds
Exploration of Novel Enantioselective Synthesis Routes with Improved Efficiency and Sustainability
The development of efficient and sustainable methods for synthesizing enantiomerically pure chiral nicotinic acids is paramount for their broader application. While classical resolution and chiral pool synthesis have been employed, future research will likely focus on more direct and atom-economical asymmetric catalytic methods.
Current research into the synthesis of related chiral pyridines, such as nicotine (B1678760) and nornicotine (B190312), has highlighted several promising strategies. For instance, asymmetric synthesis of nornicotine has been achieved with moderate to high optical purity through the alkylation of a chiral ketimine template. nih.gov Another approach involved the use of (S)-Ibuprofen as a chiral resolving agent to separate diastereomers, which were then converted to (R)- and (S)-nicotine. drugs.com These methods, while effective, often involve multiple steps and the use of stoichiometric chiral auxiliaries.
Future efforts should be directed towards the development of catalytic enantioselective methods. This includes:
Transition-Metal Catalysis : Exploring reactions like asymmetric hydrogenation, C-H activation, or cross-coupling reactions catalyzed by chiral transition-metal complexes to construct the chiral aminoethyl side chain directly onto the nicotinic acid scaffold. Chiral pyridine-derived ligands have already shown great promise in various asymmetric reactions. acs.org
Organocatalysis : Utilizing small organic molecules as catalysts. Chiral phosphoric acids or chiral amines could potentially catalyze the asymmetric addition of nucleophiles to an imine precursor derived from 6-acetylnicotinic acid, offering a metal-free and environmentally benign alternative.
Biocatalysis : Leveraging enzymes for the synthesis of nicotinic acid and its derivatives is a rapidly growing field. nih.gov The use of engineered enzymes, such as transaminases or nitrile-hydrolyzing enzymes, could provide highly enantioselective and sustainable routes to (S)-6-(1-Aminoethyl)nicotinic acid under mild reaction conditions. nih.gov
Table 1: Comparison of Potential Enantioselective Synthesis Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Focus |
|---|---|---|---|
| Chiral Auxiliary-Based Synthesis | Established and reliable methods. | Multiple steps, poor atom economy, waste generation. | Development of easily recyclable auxiliaries. |
| Asymmetric Transition-Metal Catalysis | High efficiency and enantioselectivity, catalytic nature. | Metal contamination in the final product, ligand cost. | Discovery of novel, robust, and inexpensive chiral ligands. acs.org |
| Organocatalysis | Metal-free, lower toxicity, often milder conditions. | Catalyst loading can be high, scalability issues. | Design of highly active and selective organocatalysts. |
| Biocatalysis | High enantioselectivity, sustainable, mild conditions. nih.gov | Enzyme stability, substrate scope limitations. | Enzyme engineering and evolution for improved performance. |
Deeper Mechanistic Understanding of Molecular Interactions through Advanced Biophysical Techniques
A thorough understanding of how chiral nicotinic acid scaffolds interact with their biological targets at a molecular level is crucial for designing more potent and selective molecules. While traditional methods provide valuable data, advanced biophysical techniques can offer unprecedented insight into the dynamics, thermodynamics, and kinetics of these interactions.
Future research should increasingly employ a suite of these techniques to study the binding of compounds like this compound to their target proteins, such as nicotinic acetylcholine (B1216132) receptors (nAChRs).
Surface Plasmon Resonance (SPR) : This technique can provide real-time kinetic data, including association (k_on) and dissociation (k_off) rates, which are critical for understanding the duration of drug-receptor engagement. chemscene.comnih.gov
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS). chemscene.comnih.gov This helps to elucidate the driving forces behind the binding event.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify which parts of the ligand are in close contact with the receptor, providing valuable structural information about the binding mode. nih.gov
Atomic Force Microscopy (AFM) : As a sensitive force spectroscopy technique, AFM can measure the rupture force between a single ligand and its receptor, offering insights into the strength and dynamics of the molecular bond under near-physiological conditions. rsc.org
By combining data from these techniques, a comprehensive picture of the molecular recognition process can be constructed, guiding the rational design of next-generation compounds.
Table 2: Advanced Biophysical Techniques for Studying Molecular Interactions
| Technique | Information Gained | Application to Chiral Nicotinic Acid Scaffolds |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), affinity (K_d). nih.gov | Comparing the binding kinetics of different stereoisomers to their target. |
| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (K_d, ΔH, ΔS), stoichiometry. chemscene.com | Understanding the thermodynamic driving forces of chiral recognition. |
| Nuclear Magnetic Resonance (NMR) | Binding epitope mapping, structural changes. nih.gov | Determining the precise orientation of the scaffold in the receptor binding pocket. |
| Atomic Force Microscopy (AFM) | Single-molecule binding forces, off-rates. rsc.org | Quantifying the mechanical strength of the ligand-receptor bond. |
Application in Advanced Materials Science beyond Current Scope
The unique structural and electronic properties of chiral nicotinic acid scaffolds suggest their potential use as building blocks in advanced materials. Their rigid aromatic core, coupled with a chiral center and multiple functional groups (amine, carboxylic acid, pyridine (B92270) nitrogen), makes them ideal candidates for the construction of functional materials with tailored properties.
Future research should explore the incorporation of this compound and related structures into:
Chiral Polymers and Molecularly Imprinted Polymers (MIPs) : Polymerizing chiral nicotinic acid monomers could lead to new materials for chiral separations in chromatography or for stereoselective catalysis. MIPs created using a chiral template like this compound could be designed for highly selective recognition and sensing of specific enantiomers. researchgate.net
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) : The carboxylic acid and pyridine nitrogen of the scaffold can act as ligands to coordinate with metal ions or as nodes in the construction of porous, crystalline frameworks. researchgate.net The inherent chirality of the building block would be transferred to the entire framework, creating chiral environments for enantioselective separations, asymmetric catalysis, or sensing. nih.gov
Chiral Liquid Crystals : The rigid, anisotropic structure of nicotinic acid derivatives could be exploited to create novel chiral liquid crystalline phases.
Spintronic Materials : Recent discoveries in chiral-induced spin selectivity (CISS) have shown that chiral molecules can act as spin filters. chemistryjournal.net Future work could investigate whether self-assembled layers or intercalation superlattices of chiral nicotinic acids on conductive surfaces could lead to new spintronic devices. chemistryjournal.net
Table 3: Potential Applications of Chiral Nicotinic Acid Scaffolds in Materials Science
| Material Type | Role of Chiral Nicotinic Acid Scaffold | Potential Application |
|---|---|---|
| Chiral Polymers / MIPs | Chiral monomer or template. researchgate.net | Enantioselective chromatography, catalysis, sensors. |
| Metal-Organic Frameworks (MOFs) | Chiral ligand/linker. researchgate.net | Asymmetric catalysis, chiral separations, gas storage. |
| Covalent Organic Frameworks (COFs) | Chiral building block. nih.gov | Heterogeneous asymmetric catalysis, electronic materials. |
| Chiral Intercalation Materials | Intercalated chiral molecule. chemistryjournal.net | Spintronics, spin-selective filtering. |
Development of Structure-Based Design Principles for Targeted Molecular Tools
The development of potent and selective ligands requires a deep understanding of structure-activity relationships (SAR). Structure-based drug design (SBDD) leverages high-resolution structural information of the target protein to guide the design of new molecules with improved affinity and specificity.
For chiral nicotinic acid scaffolds, future research should focus on an iterative cycle of design, synthesis, and testing, guided by structural biology and computational modeling. researchgate.netmetu.edu.tr Key activities include:
High-Resolution Structural Determination : Obtaining crystal structures or cryo-EM structures of target proteins (e.g., specific nAChR subtypes) in complex with chiral nicotinic acid ligands. These structures would reveal the precise binding mode and key interactions that confer affinity and selectivity.
Computational Modeling : Using the high-resolution structures as a starting point for molecular docking and molecular dynamics (MD) simulations. These simulations can predict the binding poses and affinities of novel, virtual derivatives, helping to prioritize which compounds to synthesize.
Pharmacophore Modeling : Identifying the key 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) necessary for biological activity. This allows for the design of new scaffolds that retain the essential features of the chiral nicotinic acid core while having different chemical backbones.
Fragment-Based Design : Using smaller fragments of the chiral nicotinic acid scaffold to probe for interactions in the binding site, and then growing or linking these fragments to create more potent molecules.
By systematically applying these principles, researchers can move from broad screening to the rational design of highly targeted molecular tools for specific biological applications.
Table 4: Key Steps in Structure-Based Design for Chiral Nicotinic Acid Scaffolds
| Step | Methodology | Objective |
|---|---|---|
| 1. Target Structure Determination | X-ray Crystallography, Cryo-EM | Obtain a high-resolution 3D structure of the target protein bound to a ligand. |
| 2. Binding Site Analysis | Computational pocket detection and characterization. | Identify key amino acid residues and interaction points. |
| 3. In Silico Screening/Design | Molecular Docking, Virtual Screening, MD Simulations. researchgate.net | Predict binding modes and affinities of new virtual compounds. |
| 4. Synthesis and Biological Evaluation | Organic Synthesis, In Vitro Assays. | Synthesize prioritized compounds and measure their activity. |
| 5. Iterative Optimization | Analysis of new structural and activity data. | Refine the design based on experimental results to improve properties. metu.edu.tr |
Integration with Artificial Intelligence and Machine Learning for Predictive Research (e.g., Retrosynthesis, SAR)
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular discovery and design. For chiral nicotinic acid scaffolds, these computational tools can accelerate research by predicting synthetic routes, biological activities, and optimal molecular structures.
Future research should integrate AI and ML in the following areas:
Retrosynthesis Prediction : AI-powered retrosynthesis tools can analyze a complex target molecule like a novel nicotinic acid derivative and propose a viable synthetic pathway from commercially available starting materials. acs.org This can save significant time and resources in the planning phase of chemical synthesis. These models learn from vast databases of known chemical reactions to suggest logical bond disconnections.
Quantitative Structure-Activity Relationship (QSAR) : ML models can be trained on existing datasets of nicotinic acid derivatives and their measured biological activities to build predictive QSAR models. These models can then rapidly screen large virtual libraries of new compounds to identify those with the highest predicted potency and selectivity, prioritizing them for synthesis.
De Novo Molecular Design : Generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be used to design entirely new molecules. By providing the model with a desired set of properties (e.g., high affinity for a specific receptor subtype, drug-like physical properties), it can generate novel chiral nicotinic acid-like structures that have never been seen before.
Property Prediction : ML models can be trained to predict a wide range of physicochemical properties (e.g., solubility, metabolic stability) and potential off-target effects, helping to identify and eliminate problematic candidates early in the discovery process.
The integration of these AI/ML approaches will create a powerful "in silico" research pipeline, allowing scientists to explore chemical space more efficiently and focus laboratory efforts on the most promising candidates.
Table 5: Applications of AI and Machine Learning in Chiral Nicotinic Acid Research
| AI/ML Application | Description | Impact on Research |
|---|---|---|
| Retrosynthesis | Predicts synthetic routes for a target molecule. researchgate.net | Accelerates the planning of chemical syntheses. |
| QSAR Modeling | Predicts biological activity based on chemical structure. | Prioritizes candidates for synthesis and testing. |
| De Novo Design | Generates novel molecular structures with desired properties. | Explores new areas of chemical space for innovative scaffolds. |
| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Reduces late-stage failures by identifying potential liabilities early. |
Q & A
Q. What are the key toxicity parameters to evaluate before advancing to animal studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
